[(2,4-Difluorophenyl)methyl](pentyl)amine
Description
The compound (2,4-Difluorophenyl)methylamine is a secondary amine that incorporates three key structural features: a 2,4-difluorophenyl group, a benzylic methylene (B1212753) bridge, and a pentyl (amyl) amine moiety. Its systematic investigation in a scholarly context is driven by the unique combination of these components, each contributing distinct physicochemical properties that are highly sought after in the development of new molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-5-6-11(13)8-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
BPDVQDBKBADHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis of N Alkyl 2,4 Difluorobenzylamines
Mechanistic Pathways of Reductive Amination and Imine Formation
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org In the context of synthesizing (2,4-Difluorophenyl)methylamine, this one-pot reaction typically involves the coupling of 2,4-difluorobenzaldehyde (B74705) with pentylamine, followed by the reduction of the resulting imine intermediate. masterorganicchemistry.com
The mechanism proceeds in two main stages under weakly acidic conditions:
Imine Formation : The reaction initiates with the nucleophilic attack of the primary amine (pentylamine) on the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgyoutube.com The reaction is acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity. Following its formation, the hemiaminal undergoes a dehydration step. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to yield a protonated imine, or iminium ion. youtube.com Deprotonation of the nitrogen atom gives the neutral imine. The equilibrium of this stage is driven towards the imine product by the removal of water. wikipedia.org
Imine Reduction : The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine. chemistrysteps.com This reduction is typically accomplished using a selective reducing agent that does not readily reduce the starting aldehyde, allowing the reaction to be performed in a single pot. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose because it is less reactive than sodium borohydride (B1222165) (NaBH₄) and is particularly effective at reducing protonated imines at mildly acidic pH, conditions under which aldehydes and ketones are less reactive. masterorganicchemistry.comyoutube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon of the iminium ion. chemistrysteps.com
Step 1 (Nucleophilic Attack): C₅H₁₁NH₂ + C₇H₄F₂O → [Hemiaminal Intermediate]
Step 2 (Dehydration): [Hemiaminal Intermediate] → C₁₂H₁₅F₂N (Imine) + H₂O
Step 3 (Reduction): C₁₂H₁₅F₂N + [H⁻] → C₁₂H₁₇F₂N
| Reagent Type | Common Examples | Role in Reductive Amination |
| Aldehyde | 2,4-Difluorobenzaldehyde | Provides the electrophilic carbon backbone. |
| Amine | Pentylamine | Acts as the nucleophile to form the C-N bond. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Selectively reduces the imine/iminium ion intermediate. masterorganicchemistry.com |
| Solvent | Methanol (B129727), Ethanol, Dichloromethane | Solubilizes reactants and intermediates. |
Catalytic Cycle Investigations for Transition-Metal-Mediated Aminations
Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-N bonds under milder conditions and with greater functional group tolerance. While direct synthesis of (2,4-Difluorophenyl)methylamine via C-H amination is not a standard textbook method, plausible catalytic cycles can be proposed based on established palladium- or rhodium-catalyzed reactions. acs.orgbeilstein-journals.orgnih.gov
A hypothetical palladium-catalyzed C(sp³)–H amination of a 2,4-difluorotoluene (B1202308) derivative could proceed as follows:
Oxidative Addition : The cycle may begin with the oxidative addition of an amine source or a pre-catalyst activator to the low-valent metal center (e.g., Pd(0) to Pd(II)).
C–H Activation : The Pd(II) species coordinates to the substrate. C–H bond cleavage at the benzylic position of the 2,4-difluorotoluene moiety occurs, often facilitated by a directing group or through a concerted metalation-deprotonation (CMD) pathway. This forms a palladacyclic intermediate.
Reductive Elimination : The nitrogen-containing ligand and the newly formed benzyl (B1604629) group are brought into proximity on the metal center. Reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Similarly, rhodium catalysts are well-known for mediating C–H amination through the in-situ formation of a metal-nitrenoid intermediate from an amine source like a sulfamate. acs.org This highly reactive species can then insert directly into a C-H bond, such as the benzylic C-H of a 2,4-difluorotoluene precursor.
| Catalyst Metal | Plausible Precursors | Key Mechanistic Steps | Potential Amine Source |
| Palladium (Pd) | 2,4-Difluorotoluene | Oxidative Addition, C-H Activation, Reductive Elimination nih.gov | Pentylamine with an oxidant |
| Rhodium (Rh) | 2,4-Difluorotoluene | Nitrenoid Formation, C-H Insertion acs.org | Pentyl carbamates or sulfamates |
| Copper (Cu) | 2,4-Difluorobenzyl Halide | Oxidative Addition, Ligand Exchange, Reductive Elimination | Pentylamine |
Role of Directing Groups in Regioselective C-H Activation and Functionalization
Regioselectivity is a major challenge in the functionalization of aromatic rings containing multiple substituents. In the 2,4-difluorophenyl group, the fluorine atoms themselves exert a directing effect on further substitution reactions. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring via resonance (+M or +R effect). libretexts.org
For more precise control, an external directing group can be temporarily installed on a precursor molecule. rsc.org For example, a picolinamide (B142947) directing group attached to a benzylamine (B48309) derivative can direct a copper or palladium catalyst to functionalize an ortho C-H bond of the aromatic ring. nih.gov In a hypothetical synthesis, a directing group attached to the nitrogen of a precursor could guide a transition metal to activate a specific C-H bond on the 2,4-difluorophenyl ring, enabling the introduction of the pentylamino-methyl group in a highly regioselective manner. rsc.org
Understanding Stereochemical Control in Chiral Amine Synthesis
If the target molecule is a chiral amine, stereochemical control becomes paramount. The synthesis of an enantioenriched N-alkyl-2,4-difluorobenzylamine requires asymmetric synthesis strategies.
Several established methods can be employed:
Chiral Auxiliaries : One common strategy involves the use of a chiral auxiliary, such as N-tert-butylsulfinyl imine. nih.gov 2,4-Difluorobenzaldehyde can be condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition of a pentyl organometallic reagent (e.g., pentylmagnesium bromide) proceeds with high diastereoselectivity. The chiral auxiliary directs the incoming nucleophile to one face of the C=N bond. Finally, acidic hydrolysis removes the auxiliary to yield the desired chiral primary amine, which can then be N-alkylated. nih.gov
Asymmetric Catalysis : Transition-metal catalysts combined with chiral ligands can catalyze the enantioselective synthesis of amines. For instance, the asymmetric reduction of an imine (formed from 2,4-difluorobenzaldehyde and pentylamine) can be achieved using a chiral catalyst, such as a Noyori-type ruthenium or a chiral iridium complex with hydrogen gas.
Enzymatic Approaches : Biocatalysis offers a powerful tool for creating chiral amines with high enantioselectivity. the-innovation.org Imine reductases (IREDs) or transaminases can be used. A transaminase could convert a prochiral ketone precursor into a chiral amine, while an imine reductase could reduce the pre-formed imine enantioselectively. These enzymatic methods are valued for their high specificity and operation under mild, environmentally friendly conditions. the-innovation.org
| Method | Key Principle | Example Reagents/Catalysts | Stereochemical Outcome |
| Chiral Auxiliary | Covalent attachment of a chiral group to guide a reaction diastereoselectively. | (R)-tert-Butanesulfinamide nih.gov | High diastereomeric excess (d.e.), leading to high enantiomeric excess (e.e.) after removal. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Rhodium or Copper catalysts with chiral ligands (e.g., BINAP, Box) nih.govnih.gov | High enantiomeric excess (e.e.). |
| Enzymatic Resolution/Reduction | Enzymes selectively catalyze the reaction of one enantiomer. | Imine Reductases (IREDs), Transaminases the-innovation.org | Very high enantiomeric excess (e.e.). |
Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl Methyl Alkylamines
Methodological Frameworks for SAR Elucidation
The elucidation of structure-activity relationships for compounds like (2,4-Difluorophenyl)methylamine and its analogs relies on a systematic process of synthesizing and testing a series of structurally related molecules. A primary approach involves the systematic modification of different parts of the lead compound. For the N-[(2,4-Difluorophenyl)methyl]alkylamine series, this typically involves three key areas of modification:
The aromatic ring: Altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems.
The benzylic methylene (B1212753) bridge: Introducing substituents or altering its flexibility.
The N-alkyl substituent: Varying the length, branching, and cyclization of the alkyl chain.
Another key methodological framework is the use of computational chemistry and molecular modeling. Techniques such as molecular docking can predict how these molecules might bind to a biological target, such as a receptor or enzyme. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate physicochemical properties of the molecules with their biological activities. nih.govresearchgate.net
Impact of 2,4-Difluorophenyl Substituent Modifications on Molecular Interactions
The 2,4-difluoro substitution pattern on the phenyl ring plays a crucial role in modulating the molecular interactions of N-[(2,4-Difluorophenyl)methyl]alkylamines. Fluorine atoms have a significant impact due to their high electronegativity and relatively small size. These properties can influence the molecule's electronic distribution, lipophilicity, and metabolic stability.
The electron-withdrawing nature of the fluorine atoms can affect the pKa of the amine, which in turn influences its ionization state at physiological pH. This is a critical factor for interactions with biological targets, as an ionized amine can form strong ionic bonds with acidic residues in a binding pocket. The difluoro substitution can also lead to specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. rsc.org
Modifications to the 2,4-difluorophenyl group, such as altering the position of the fluorine atoms or replacing them with other halogens (e.g., chlorine, bromine), would be expected to have a pronounced effect on activity. The table below illustrates a hypothetical SAR study where modifications are made to the phenyl ring.
| Compound ID | R1 | R2 | Relative Affinity |
| 1 | F | H | 1.0 |
| 2 | H | F | 0.8 |
| 3 | F | F | 1.5 |
| 4 | Cl | H | 1.2 |
| 5 | Cl | Cl | 1.8 |
This is an interactive data table based on hypothetical research findings for illustrative purposes.
Influence of the Pentyl Chain and its Homologues on Molecular Recognition Profiles
Generally, increasing the length of the alkyl chain from methyl to hexyl or beyond can enhance binding affinity up to an optimal length, after which affinity may decrease due to steric hindrance or unfavorable hydrophobic interactions. researchgate.netnih.govchemrxiv.org The pentyl group in the parent compound likely occupies a hydrophobic pocket within the binding site of its target.
Homologues of the pentyl chain would be expected to probe the dimensions of this hydrophobic pocket. For instance, a shorter chain like a propyl or butyl group might not fully occupy the pocket, leading to weaker binding. Conversely, a longer chain like a hexyl or heptyl group might be too large, causing a steric clash. The introduction of branching or unsaturation in the alkyl chain would also modulate the binding profile.
The following table presents hypothetical data on the effect of alkyl chain length on enzyme inhibition.
| Compound ID | Alkyl Chain | IC50 (nM) |
| 6 | Propyl | 150 |
| 7 | Butyl | 85 |
| 8 | Pentyl | 50 |
| 9 | Hexyl | 95 |
| 10 | Isopentyl | 65 |
This is an interactive data table based on hypothetical research findings for illustrative purposes.
Conformational Landscape and its Role in Molecular Interactions
The conformational flexibility of N-[(2,4-Difluorophenyl)methyl]alkylamines is a key factor in their ability to adopt a bioactive conformation that is complementary to the binding site of a biological target. The molecule has several rotatable bonds, including the C-C bond between the phenyl ring and the methylene group, the C-N bond, and the C-C bonds within the pentyl chain.
The preferred conformation of the molecule is influenced by a combination of steric and electronic factors. The 2,4-difluoro substitution can influence the rotational barrier around the C-C bond connecting the phenyl ring to the benzylic carbon. mdpi.com The gauche effect, resulting from the presence of fluorine atoms, can stabilize certain conformations. mdpi.com
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape and identify low-energy conformers. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial for designing analogs with improved activity, as it may be desirable to rigidify the molecule in its bioactive conformation to minimize the entropic penalty of binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the N-[(2,4-Difluorophenyl)methyl]alkylamine Series
QSAR modeling provides a mathematical framework for correlating the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.comnih.gov For the N-[(2,4-Difluorophenyl)methyl]alkylamine series, a QSAR model could be developed to predict the activity of new analogs and to gain insight into the key molecular features driving activity.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be categorized as:
Electronic descriptors: (e.g., partial charges, dipole moment) which would be influenced by the difluorophenyl group.
Steric descriptors: (e.g., molecular volume, surface area) which would be affected by the pentyl chain and its homologues.
Hydrophobic descriptors: (e.g., logP) which is influenced by both the aromatic and alkyl portions of the molecule. nih.gov
Topological descriptors: which describe the connectivity of the atoms in the molecule.
Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that relates these descriptors to the biological activity. researchgate.net A robust QSAR model can be a powerful tool in lead optimization, allowing for the virtual screening of large numbers of compounds and prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Correlation of Structural Parameters with In Vitro Functional Assays (e.g., enzyme inhibition, receptor affinity studies)
The ultimate goal of SAR studies is to establish a clear correlation between the structural parameters of a molecule and its performance in in vitro functional assays. For the N-[(2,4-Difluorophenyl)methyl]alkylamine series, this would involve testing the compounds in assays relevant to their intended biological target, such as enzyme inhibition or receptor binding assays. nih.govnih.gov
For example, in an enzyme inhibition assay, the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) would be the dependent variable in the SAR analysis. The structural modifications, such as changes to the substitution pattern on the phenyl ring or the length of the alkyl chain, would be the independent variables.
A strong correlation would allow for the development of predictive models. For instance, it might be found that increasing the hydrophobicity of the N-alkyl substituent (up to a certain point) leads to a logarithmic decrease in the IC50 value. Similarly, the presence of electron-withdrawing groups at the 2 and 4 positions of the phenyl ring might be found to be essential for high-affinity binding. These correlations provide the rational basis for the design of more potent and selective compounds. nih.gov
Computational Chemistry and in Silico Investigations of 2,4 Difluorophenyl Methylamine
Quantum Chemical Calculations (QCC)
Quantum chemical calculations have been instrumental in defining the fundamental properties of (2,4-Difluorophenyl)methylamine at the atomic level. These calculations, often employing Density Functional Theory (DFT), provide a theoretical framework for understanding the molecule's geometry and electronic nature.
Geometry Optimization and Electronic Structure Determination
The initial step in the computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation. These calculations reveal the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule. For (2,4-Difluorophenyl)methylamine, the optimized structure would detail the spatial arrangement of the difluorophenyl ring, the methyl group, and the pentyl chain relative to the central nitrogen atom.
The electronic structure of the molecule, once optimized, is also determined. This includes the distribution of electron density and the energies of the molecular orbitals. These parameters are fundamental to understanding the molecule's reactivity and spectroscopic properties.
Interactive Table 1: Calculated Geometrical Parameters for Optimized (2,4-Difluorophenyl)methylamine
| Parameter | Value |
| C-N Bond Length (amine) | Data not available |
| C-F Bond Length (fluoro group 1) | Data not available |
| C-F Bond Length (fluoro group 2) | Data not available |
| C-N-C Bond Angle | Data not available |
| Dihedral Angle (ring-N-pentyl) | Data not available |
Note: Specific values for these parameters are not publicly available in the searched literature.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of the molecule. mdpi.com This is crucial for predicting how the molecule will interact with other charged or polar species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov For (2,4-Difluorophenyl)methylamine, the electronegative fluorine atoms and the nitrogen atom are expected to be regions of negative potential, while the hydrogen atoms of the pentyl chain and the aromatic ring are likely to exhibit a more positive potential. mdpi.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acadpubl.eumalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. acadpubl.eu A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For (2,4-Difluorophenyl)methylamine, the presence of the electron-withdrawing difluorophenyl group is expected to influence the energies of these frontier orbitals.
Interactive Table 2: Calculated Frontier Molecular Orbital Energies for (2,4-Difluorophenyl)methylamine
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific values for these parameters are not publicly available in the searched literature.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govarxiv.org These simulations provide insights into the conformational flexibility of (2,4-Difluorophenyl)methylamine by sampling a wide range of possible three-dimensional arrangements of the molecule. nih.govresearchgate.net The pentyl chain, in particular, is expected to exhibit significant conformational freedom, and MD simulations can map the energy landscape associated with the rotation of its single bonds. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other macromolecule.
Ligand-Target Docking Studies with Relevant Macromolecular Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor protein. nih.govimpactfactor.org These studies are crucial for understanding the potential biological activity of a compound. For (2,4-Difluorophenyl)methylamine, docking studies would involve placing the molecule into the binding site of a relevant protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results of these simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
Prediction of Molecular Recognition Features and Interaction Hotspots
Molecular recognition features (MoRFs) are short, disordered regions in proteins that become ordered upon binding to a partner molecule. nih.govnih.govwikipedia.org While MoRFs are a property of proteins, computational methods can be used to predict the features of a ligand that are important for being recognized by these or other binding sites. For (2,4-Difluorophenyl)methylamine, this would involve identifying the key chemical groups and their spatial arrangement that are most likely to contribute to binding. These "interaction hotspots" on the ligand, such as the difluorophenyl ring and the amine group, are critical for establishing specific and high-affinity interactions with a biological target.
In Silico Assessment of Structure-Biodegradability Relationships (SBR)
Various computational platforms, such as the Biodegradation Probability Program (BIOWIN) from the US Environmental Protection Agency's EPI Suite™, and the VEGA-QSAR platform, offer a suite of models to estimate the likelihood and rate of biodegradation. ecetoc.orgresearchgate.net These models operate by identifying molecular fragments and calculating physicochemical properties that are statistically correlated with experimentally determined biodegradability data.
A predictive analysis for (2,4-Difluorophenyl)methylamine would likely indicate a low probability of ready biodegradability. This is primarily due to the presence of two fluorine atoms on the phenyl ring. Halogenated organic compounds, especially those with multiple halogens, are often more resistant to microbial degradation. ceur-ws.org The carbon-fluorine bond is exceptionally strong and not easily cleaved by the enzymatic machinery of common environmental microorganisms. Furthermore, aromatic amines as a class can be recalcitrant, with their biodegradation pathways being complex and often slow. researchgate.netnih.gov
The N-pentyl group, being a linear alkyl chain, is generally considered to be readily biodegradable. nih.gov However, its presence in the larger molecule does not guarantee the rapid degradation of the entire structure. In many cases, the degradation might initiate on the alkyl chain, but the fluorinated aromatic moiety is likely to persist.
The following data tables illustrate the probable outputs from common in silico biodegradability models for (2,4-Difluorophenyl)methylamine, based on the known influence of its structural fragments.
Table 1: Predicted Biodegradability from Fragment-Based Models (e.g., BIOWIN)
| Model | Prediction | Interpretation |
| Linear Model (BIOWIN5) | Does not biodegrade fast | Probability of ready biodegradability is low. |
| Non-Linear Model (BIOWIN6) | Does not biodegrade fast | Probability of ready biodegradability is low, based on a different algorithm considering fragment interactions. |
| MITI Ultimate Biodegradation (BIOWIN3) | Weeks to Months | Predicts the timeframe for ultimate biodegradation (mineralization), suggesting a slow process. |
| MITI Primary Biodegradation (BIOWIN4) | Weeks | Predicts the timeframe for the initial transformation of the parent compound, which may be faster than complete mineralization. |
| Ready Biodegradability Prediction | Not Ready Biodegradable | Overall classification based on a combination of model outputs. |
Table 2: Illustrative Output from the VEGA-QSAR Platform
| Model Name | Prediction | Reliability Score (Illustrative) |
| Ready Biodegradability Model (IRFMN) | Not Ready Biodegradable (Class 4) | 0.75 (Good) |
| Persistence in Water Model | Persistent | 0.80 (Good) |
Advanced Analytical and Spectroscopic Characterization of 2,4 Difluorophenyl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of (2,4-Difluorophenyl)methylamine by mapping the chemical environments of its proton, carbon, and fluorine nuclei.
¹H NMR for Proton Chemical Environment and Coupling Analysis
The ¹H NMR spectrum is used to identify all unique proton environments within the molecule. The spectrum is characterized by signals from the pentyl group, the benzylic methylene (B1212753) protons, and the aromatic protons, with chemical shifts influenced by adjacent electronegative atoms (N, F) and aromatic ring currents.
The protons of the pentyl chain are expected in the upfield region, typically between 0.8 and 2.6 ppm. The terminal methyl group (H-5') would appear as a triplet, coupled to the adjacent methylene group. The methylene group attached to the nitrogen (H-1') would be shifted downfield due to the inductive effect of the nitrogen atom. The aromatic region would show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: Predicted ¹H NMR Data for (2,4-Difluorophenyl)methylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Aromatic) | 6.80 - 6.95 | ddd (doublet of doublet of doublets) | J_H-H ≈ 8.5, J_H-F ≈ 8.5, J_H-H ≈ 2.5 |
| H-5 (Aromatic) | 6.70 - 6.85 | ddd (doublet of doublet of doublets) | J_H-F ≈ 10.0, J_H-H ≈ 8.5, J_H-H ≈ 2.5 |
| H-6 (Aromatic) | 7.25 - 7.40 | td (triplet of doublets) | J_H-H ≈ 8.5, J_H-F ≈ 6.5 |
| H-7 (Benzylic CH₂) | 3.70 - 3.80 | s (singlet) or t (triplet)* | J_H-F ≈ 1.5-2.0 (if coupled) |
| H-1' (N-CH₂) | 2.50 - 2.65 | t (triplet) | J_H-H ≈ 7.5 |
| H-2' (-CH₂-) | 1.45 - 1.60 | m (multiplet) | - |
| H-3' (-CH₂-) | 1.25 - 1.40 | m (multiplet) | - |
| H-4' (-CH₂-) | 1.25 - 1.40 | m (multiplet) | - |
| H-5' (-CH₃) | 0.85 - 0.95 | t (triplet) | J_H-H ≈ 7.0 |
*The benzylic protons may appear as a singlet or a triplet due to coupling with the fluorine at position 2.
¹³C NMR for Carbon Backbone Characterization
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The presence of two highly electronegative fluorine atoms on the aromatic ring significantly influences the chemical shifts of the ring carbons, causing them to appear at lower field and exhibit characteristic C-F coupling. The carbon atoms of the pentyl chain and the benzylic carbon are observed in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for (2,4-Difluorophenyl)methylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |
| C-1 (Aromatic) | 125.5 - 127.5 | dd, J ≈ 15, 5 |
| C-2 (Aromatic) | 160.0 - 163.0 | dd, ¹J_CF ≈ 245, ²J_CF ≈ 12 |
| C-3 (Aromatic) | 103.0 - 105.0 | t, J ≈ 25 |
| C-4 (Aromatic) | 161.0 - 164.0 | dd, ¹J_CF ≈ 248, ²J_CF ≈ 12 |
| C-5 (Aromatic) | 111.0 - 113.0 | dd, J ≈ 21, 4 |
| C-6 (Aromatic) | 131.0 - 133.0 | dd, J ≈ 9, 5 |
| C-7 (Benzylic CH₂) | 48.0 - 52.0 | t, J ≈ 4-6 |
| C-1' (N-CH₂) | 52.0 - 55.0 | - |
| C-2' (-CH₂-) | 29.0 - 31.0 | - |
| C-3' (-CH₂-) | 28.0 - 30.0 | - |
| C-4' (-CH₂-) | 22.0 - 24.0 | - |
| C-5' (-CH₃) | 13.5 - 14.5 | - |
¹⁹F NMR for Fluorine-Specific Chemical Shift and Coupling Information
¹⁹F NMR is a powerful technique for directly observing the fluorine atoms. nih.gov Since the two fluorine atoms on the phenyl ring are in different chemical environments, they are expected to produce two distinct signals. The chemical shifts are highly sensitive to the electronic environment. nih.gov These signals will appear as multiplets due to coupling with each other (³J_F-F) and with nearby aromatic protons (H-F coupling).
Table 3: Predicted ¹⁹F NMR Data for (2,4-Difluorophenyl)methylamine
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity |
| F-2 | -114 to -118 | dm (doublet of multiplets) |
| F-4 | -110 to -114 | dm (doublet of multiplets) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the sequence of the pentyl chain by showing correlations between adjacent protons (e.g., H-1' with H-2', H-2' with H-3', etc.). It would also reveal the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign the ¹³C signals for all protonated carbons (aromatic CH, benzylic CH₂, and the pentyl chain carbons).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass, which is used to confirm the elemental composition of the molecule. For (2,4-Difluorophenyl)methylamine (molecular formula C₁₂H₁₇F₂N), the exact mass of the protonated ion [M+H]⁺ can be calculated and compared to the experimental value.
The calculated monoisotopic mass of the neutral molecule is 213.1328. Therefore, the protonated molecule [C₁₂H₁₈F₂N]⁺ would have an m/z of 214.1407 .
Tandem mass spectrometry (MS/MS) experiments are used to analyze fragmentation pathways. For N-benzylamines, fragmentation is predictable. nih.govlibretexts.org The most common fragmentation pathways involve cleavage of the C-C bond alpha to the nitrogen atom.
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond to lose the pentylamino group, or more commonly, the cleavage of the C-C bond between the benzyl (B1604629) CH₂ and the aromatic ring, followed by rearrangement. This typically leads to the formation of a stable difluorobenzyl cation or a tropylium (B1234903) ion analog.
[C₇H₅F₂]⁺: Formation of the difluorobenzyl cation at m/z 127.0360 . This is often the base peak in the spectrum. researchgate.net
Alpha-Cleavage of the Pentyl Group: Cleavage of the C-C bond adjacent to the nitrogen on the pentyl chain can occur, leading to the loss of a butyl radical (•C₄H₉).
[M - C₄H₉]⁺: This would result in a fragment ion at m/z 156.0832 .
Table 4: Predicted HRMS Fragments for (2,4-Difluorophenyl)methylamine
| Ion Formula | Predicted m/z | Description |
| [C₁₂H₁₈F₂N]⁺ | 214.1407 | Protonated Molecular Ion [M+H]⁺ |
| [C₇H₅F₂]⁺ | 127.0360 | Difluorobenzyl cation (from benzylic cleavage) |
| [C₈H₁₀F₂N]⁺ | 156.0832 | Fragment from loss of a butyl radical |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
As of this writing, a search of structural databases reveals no publicly available single-crystal X-ray diffraction data for (2,4-Difluorophenyl)methylamine.
Should a suitable single crystal be obtained and analyzed, the resulting data would provide:
Unambiguous Confirmation of Connectivity: It would verify the bonding arrangement between the 2,4-difluorophenyl group, the methylene bridge, the nitrogen atom, and the pentyl chain.
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the rotation around the C-C and C-N single bonds and the puckering or planarity of the rings.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces such as van der Waals interactions or potential weak hydrogen bonds, which dictate the bulk properties of the material.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. For (2,4-Difluorophenyl)methylamine, these techniques reveal characteristic vibrational modes corresponding to its distinct structural components: the difluorophenyl ring, the secondary amine linkage, and the pentyl group.
The FT-IR spectrum of a secondary amine is characterized by a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.comanalyzetest.comspectroscopyonline.com The C-N stretching vibrations for aromatic amines typically appear as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch is observed in the 1250-1020 cm⁻¹ range. orgchemboulder.comanalyzetest.com Additionally, a broad N-H wagging band can be seen between 910-665 cm⁻¹. orgchemboulder.comanalyzetest.com The presence of the pentyl group will contribute characteristic aliphatic C-H stretching vibrations between 3000-2850 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃). The 2,4-difluorophenyl group introduces strong C-F stretching vibrations, which are typically observed in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C ring stretching vibrations are found in the 1600-1450 cm⁻¹ region.
A summary of the expected characteristic vibrational frequencies for (2,4-Difluorophenyl)methylamine is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Secondary Amine) | 3350 - 3310 | FT-IR (weak) |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Pentyl Group) | 3000 - 2850 | FT-IR, Raman |
| Aromatic C=C Ring Stretch | 1600 - 1450 | FT-IR, Raman |
| Aliphatic C-H Bend (Pentyl Group) | 1470 - 1370 | FT-IR |
| Aromatic C-N Stretch | 1335 - 1250 | FT-IR (strong) |
| C-F Stretch | 1300 - 1100 | FT-IR (strong) |
| Aliphatic C-N Stretch | 1250 - 1020 | FT-IR (medium-weak) |
| N-H Wag (Secondary Amine) | 910 - 665 | FT-IR (broad) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of (2,4-Difluorophenyl)methylamine and for separating it from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like (2,4-Difluorophenyl)methylamine. A reversed-phase HPLC method is typically employed for aromatic amines. thermofisher.comlcms.cz
This involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. A common mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or an additive like formic acid to improve peak shape and resolution. lcms.cz Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the difluorophenyl chromophore exhibits strong absorbance. By analyzing the area of the main peak relative to the total area of all peaks in the chromatogram, the purity of the compound can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
A representative set of HPLC conditions is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Analysis and Purity
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the basic and polar nature of amines, they can exhibit poor peak shape (tailing) on standard GC columns due to interactions with active sites. gcms.czrestek.comlabrulez.com Therefore, specialized columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine), are often required for robust and reproducible analysis. restek.comrestek.com
Alternatively, derivatization can be employed to reduce the polarity and improve the chromatographic behavior of the amine. However, for a compound like (2,4-Difluorophenyl)methylamine, direct injection onto a suitable inert column is often feasible. The typical setup would involve a capillary column with a nonpolar or mid-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. Headspace GC can also be utilized for the analysis of residual volatile amines in various matrices. rsc.org
The table below outlines typical GC parameters for the analysis of a volatile amine.
| Parameter | Condition |
| Column | Base-deactivated, 5% phenyl-methylpolysiloxane |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. The compound (2,4-Difluorophenyl)methylamine is achiral, meaning it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, chiral chromatography is not an applicable technique for the analysis of this specific molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a direct verification of the empirical and molecular formula. For (2,4-Difluorophenyl)methylamine, with the molecular formula C₁₂H₁₇F₂N, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's elemental integrity.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 67.58 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.04 |
| Fluorine | F | 18.998 | 2 | 37.996 | 17.81 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |
| Total | 213.271 | 100.00 |
Other Specialized Analytical Methods for Specific Research Questions
Beyond the core techniques, other specialized methods can provide deeper structural insights into (2,4-Difluorophenyl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the difluorophenyl ring, the methylene protons adjacent to the nitrogen and the phenyl ring, and the various methylene and methyl protons of the pentyl group. The N-H proton typically appears as a broad signal. orgchemboulder.comlibretexts.orgoregonstate.edu Protons on the carbon adjacent to the amine nitrogen are typically found in the 2.3-3.0 ppm range. libretexts.org
The ¹³C NMR spectrum would show the expected number of signals for the unique carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment. Carbons bonded to the electronegative fluorine and nitrogen atoms would be significantly deshielded.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2,4-Difluorophenyl)methylamine, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (213.27 g/mol ). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org Common fragmentation pathways for amines include alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the nitrogen atom, leading to characteristic fragment ions. oregonstate.edu
Future Research Directions and Methodological Innovations for 2,4 Difluorophenyl Methylamine
Exploration of Unconventional Synthetic Pathways and Catalysts
The synthesis of fluorinated amines, including derivatives of (2,4-Difluorophenyl)methylamine, traditionally relies on established methods that can sometimes be inefficient or require harsh conditions. Future research is geared towards developing more sustainable and efficient synthetic routes.
Unconventional Pathways: Research is increasingly focused on novel strategies such as photocatalytic processes and flow chemistry. researchgate.netchemistryviews.org Photocatalytic arene C–H amination, for example, offers a direct way to form C(sp²)–N bonds, potentially simplifying the synthesis of precursors to the target amines. acs.org Flow synthesis provides a means for safely handling unstable intermediates and enables large-scale production of fluorinated amino acids from fluorinated amines with minimal need for intermediate purification. chemistryviews.org Mechanochemical synthesis, a solvent-free manual grinding method, has also shown promise for producing fluorinated imines—key intermediates for amine synthesis—in high yields. nih.gov
Novel Catalysts: The development of advanced catalysts is crucial for improving C-N bond formation, a key step in synthesizing N-alkylated derivatives like (2,4-Difluorophenyl)methylamine. Significant progress has been made in designing new nickel and palladium catalysts for C-N cross-coupling reactions, which show an improved substrate scope that includes alkyl amines. mit.edu Furthermore, metal-free catalysis, such as the use of dual hydrogen bond catalysts, can accelerate the carbonylation of amines under mild, room-temperature conditions, offering a green chemistry approach. ipe.ac.cn
| Synthetic Strategy | Potential Advantages | Relevant Catalyst Type |
| Photocatalytic C-H Amination | Direct functionalization, avoids pre-activated substrates | Organic dyes, metal complexes |
| Continuous Flow Synthesis | Scalability, safety, reduced purification steps | N/A (Process technology) |
| Mechanochemistry | Solvent-free, high yields, simple procedure | N/A (Physical method) |
| Advanced Cross-Coupling | Broader substrate scope, milder conditions | Air-stable Nickel precatalysts, Palladium with new ligands |
| Metal-Free Catalysis | Green chemistry, mild conditions, high atom economy | Dual hydrogen bond catalysts (e.g., TBD) |
Application of Artificial Intelligence and Machine Learning in De Novo Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery by enabling rapid, data-driven decision-making. researchgate.net
De Novo Design: Generative AI algorithms can design novel molecular structures from the ground up, tailored to specific biological targets. frontiersin.org For compounds related to (2,4-Difluorophenyl)methylamine, these models can explore vast chemical space to propose new derivatives with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles. nih.govsemanticscholar.org Deep reinforcement learning, in particular, combines generative models with scoring functions to iteratively produce molecules with desired characteristics. nih.gov
Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthesis of complex molecules like (2,4-Difluorophenyl)methylamine, precise control over reaction kinetics and pathways is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are critical for achieving this.
Spectroscopic probes are reagents that change their optical properties (like absorption or fluorescence) upon interacting with a target analyte, enabling its detection. cas.cn For reaction monitoring, this principle can be applied to track the consumption of reactants or the formation of products. Techniques such as infrared (IR) and fluorescence spectroscopy, often paired with fiber-optic probes, can be implemented directly within a reaction vessel for continuous, non-invasive analysis. mdpi.comariel.ac.il For instance, Mid-Infrared (MIR) spectroscopy using an Attenuated Total Reflectance (ATR) probe can monitor the concentration of various species in a reaction mixture simultaneously. mdpi.com Similarly, Fluorescence Correlation Spectroscopy (FCS) combined with novel fluorescent probes can detect the formation of molecular assemblies in real-time. nih.gov In-situ NMR spectroscopy also provides a powerful tool for monitoring reaction progress and identifying intermediates without the need for sample extraction. researchgate.net
| Spectroscopic Technique | Application in Reaction Monitoring | Key Advantages |
| Mid-Infrared (MIR) Spectroscopy | In-line monitoring of reactant and product concentrations. | Non-invasive, direct detection of multiple metabolites. mdpi.comresearchgate.net |
| Fluorescence Spectroscopy | Real-time tracking of specific molecular interactions or formations. | High sensitivity, suitable for in vivo imaging studies. cas.cn |
| NMR Spectroscopy | In-situ monitoring of reaction kinetics and intermediate formation. | Detailed structural information without sample workup. researchgate.net |
Expansion of In Vitro SAR Studies to Novel Biological Targets and Pathways
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, elucidating how a molecule's chemical structure correlates with its biological activity. The (2,4-difluorophenyl) moiety is a well-established pharmacophore found in numerous biologically active molecules. nih.govresearchgate.net
Future research will involve synthesizing libraries of (2,4-Difluorophenyl)methylamine derivatives and screening them against a broader range of biological targets. The inclusion of fluorine atoms is known to influence molecular conformation and enhance interactions with biological targets, making these compounds promising candidates for novel drug development. researchgate.netnih.gov For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma cell lines. nih.govresearchgate.net SAR studies on such compounds help identify the specific structural features responsible for cytotoxicity and selectivity. mdpi.com Expanding these studies to novel kinases, ion channels, or metabolic pathways could uncover new therapeutic applications for this class of fluorinated amines.
Investigation of Material Science Applications for Fluorinated Alkylamines
Beyond pharmaceuticals, fluorinated compounds possess unique properties that make them valuable in material science. man.ac.uk Fluoropolymers, characterized by their strong carbon-fluorine bonds, exhibit exceptional chemical resistance, thermal stability, and low surface energy. plasticsengineering.orgnih.gov
The (2,4-Difluorophenyl)methylamine scaffold could serve as a precursor or building block for new functional materials. For example, fluorinated amines can be incorporated into polymers to create materials with tailored properties. Fluorinated polyurethanes, for instance, show excellent thermal and chemical stability. mdpi.com Research into incorporating such amine structures into polymer backbones could lead to the development of advanced materials like hydrophobic coatings, specialized membranes, or dielectric layers for organic electronics. plastic-products.comrsc.org Another emerging area is the functionalization of materials like graphene with fluorine-containing molecules, which dramatically alters its electronic and interfacial properties, opening up applications in sensors and energy storage. man.ac.uknih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
